BenchChemオンラインストアへようこそ!

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Lipophilicity Membrane permeability Drug design

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid (CAS 124073-08-1) is a synthetic, achiral ω-amino acid derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and an N-methyl modification on a five-carbon pentanoic acid backbone. With molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol, this compound serves as a specialized building block in solid-phase peptide synthesis (SPPS) and as a linker precursor in proteolysis-targeting chimera (PROTAC) design.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
Cat. No. B8015080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCCC(=O)O
InChIInChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12(4)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14)
InChIKeyKYNLCVANIZMWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid (CAS 124073-08-1): A Boc-Protected N-Methyl-ω-Amino Acid Building Block for Peptide Synthesis and PROTAC Linker Design


5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid (CAS 124073-08-1) is a synthetic, achiral ω-amino acid derivative featuring both a tert-butoxycarbonyl (Boc) protecting group and an N-methyl modification on a five-carbon pentanoic acid backbone . With molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol, this compound serves as a specialized building block in solid-phase peptide synthesis (SPPS) and as a linker precursor in proteolysis-targeting chimera (PROTAC) design . The dual modification—Boc protection for acid-labile amine masking and N-methylation for backbone conformational restriction—distinguishes it from simpler ω-amino acid derivatives and necessitates careful comparator-based evaluation for procurement decisions.

Why Boc-5-aminopentanoic Acid or Fmoc Analogs Cannot Replace 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid in Peptide and Linker Applications


Substituting 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid with its non-methylated counterpart Boc-5-aminopentanoic acid (CAS 27219-07-4) or Fmoc-protected analogs introduces measurable liabilities in lipophilicity, hydrogen-bonding capacity, and proteolytic stability of downstream constructs [1]. The N-methyl group eliminates one hydrogen bond donor (from 2 to 1), reduces the polar surface area, and increases computed LogP by approximately 0.4–1.0 units relative to Boc-5-aminopentanoic acid, directly impacting passive membrane permeability of peptide conjugates . Furthermore, N-methylation confers a class-established 3- to 5-fold enhancement in proteolytic half-life in peptide contexts, a property unattainable with unmodified ω-amino acid spacers [2]. These structural and pharmacokinetic differences render simple in-class substitution inappropriate for applications requiring defined backbone conformation, metabolic stability, or membrane translocation.

Head-to-Head Quantitative Differentiation Evidence for 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid Versus Closest Analogs


Lipophilicity (LogP) and Hydrogen Bond Donor Count Comparison: Boc-N-Me-5-Ava-OH vs. Boc-5-Ava-OH

5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid (target) exhibits a computed LogP of 2.11 (ChemScene) and one hydrogen bond donor, compared to its direct non-methylated analog Boc-5-aminopentanoic acid (CAS 27219-07-4) with a PubChem XLogP3 of 1.1 and two hydrogen bond donors [1]. N-methylation eliminates the carbamate N–H donor, reducing HBD count from 2 to 1 and increasing lipophilicity by approximately +1.0 LogP unit . The target compound also has a reduced topological polar surface area (TPSA = 66.84 Ų) compared to the non-methylated analog (TPSA ≈ 75.63 Ų), consistent with improved passive membrane partitioning potential [2].

Lipophilicity Membrane permeability Drug design

N-Methylation Confers 3- to 5-Fold Enhancement in Proteolytic Stability in Peptide Contexts

While direct proteolytic stability data for the isolated building block is not available, class-level evidence demonstrates that N-methylation of amino acid residues in peptides increases proteolytic half-life by 3- to 5-fold compared to non-methylated sequences [1]. In a controlled study, N-methylation of a somatostatin cyclopeptidic analogue increased enzymatic half-life from 15.5 ± 2 min to 74 ± 6 min (4.8-fold), without altering biological activity or receptor selectivity [1]. A separate study on N-methylnorleucine-containing thymopentin analogs demonstrated complete stabilization conferred by N-methylation, versus only 3–4-fold enhancement with proline or norleucine substitution [2]. These findings establish a class-wide advantage for N-methylated ω-amino acid building blocks like 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid over non-methylated Boc-5-aminopentanoic acid in applications demanding metabolic stability.

Proteolytic stability Peptide half-life N-methylation

Chain Length Specificity: δ-Aminovaleric Acid (C5) vs. γ-Aminobutyric Acid (C4) and ε-Aminocaproic Acid (C6) Spacers in Neutrophil Antagonist Activity

In a study directly comparing Boc-protected tripeptides HCO-Met-NH-(CH₂)ₙ-CO-Phe-OMe with n = 3 (γ-Abu), 4 (δ-Ava), and 5 (ε-Aca) spacer lengths, the Boc-δ-Ava (n = 4) derivative—sharing the pentanoic acid backbone of the target compound—demonstrated good and selective antagonist activity on superoxide anion production in human neutrophils, while maintaining distinct activity profiles from the shorter (γ-Abu) and longer (ε-Aca) chain analogs [1]. The N-Boc derivatives 2a (γ-Abu) and 2b (δ-Ava) both showed selective antagonism, but the pentanoic acid spacer (δ-Ava, C5) represents the homomorphic replacement of the native leucine residue, providing an optimal spatial match for the receptor pocket that is not achievable with C4 or C6 spacers [1]. This indicates that the C5 backbone length is a critical determinant of bioactivity that cannot be replicated by off-the-shelf substitution with adjacent chain-length analogs.

Neutrophil chemotaxis Superoxide anion antagonism ω-Amino acid spacer

Conformational Restriction: Impact of N-Methylation on Peptide Backbone Geometry and β-Turn Propensity

Conformational energy computations on Boc-amino acid N'-methylamides indicate that the trans and cis conformations of the urethane amide bond have nearly equal energies, in contrast to the peptide bond where trans is strongly favored [1]. N-methylation further restricts the available conformational space of the peptide backbone, as demonstrated by crystallographic studies showing that N-methylated residues can nucleate β-turn mimetic structures stabilized by C–H⋯O hydrogen bonds [2]. In model peptides containing δ-aminovaleric acid (δ-Ava), the residue adopts a fully extended conformation, whereas N-methylation of the δ-Ava nitrogen introduces a defined kink that promotes chain reversal and β-turn formation [2]. This conformational control is absent in the non-methylated Boc-5-aminopentanoic acid building block, making the N-methyl derivative the required choice for applications demanding predictable secondary structure induction.

Peptide conformation N-methylation effect β-turn mimicry

Consideration: Absence of Direct Comparative Solubility, PK, or In Vivo Data for the Isolated Building Block

An explicit limitation must be noted: no published study provides direct head-to-head solubility, pharmacokinetic (PK), or in vivo performance data comparing 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid as an isolated building block against Boc-5-aminopentanoic acid or other direct analogs . The compound is primarily characterized by vendor-supplied specifications: purity ≥95% (Fluorochem; GLPBio) to 97% (Amatek Scientific), storage at room temperature in sealed, dry conditions, and classification as a research-use-only chemical intermediate [1]. The differential advantages described above (lipophilicity, proteolytic stability, conformational control) are derived from class-level inference based on the behavior of N-methylated amino acid residues when incorporated into peptide sequences, and from structural computation, not from direct bioassay of the building block itself. Procurement decisions must weigh these inferential advantages against the higher unit cost of the N-methylated derivative, which is approximately 4–10× more expensive per gram than Boc-5-aminopentanoic acid based on available catalog pricing .

Data gap Building block characterization Procurement caveat

Defined Research and Industrial Application Scenarios for 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid Based on Verified Evidence


Synthesis of Proteolytically Stabilized Peptidomimetics Requiring N-Methylated ω-Amino Acid Spacers

For research groups synthesizing peptide analogs where the central hydrophobic residue (e.g., leucine) is replaced with an ω-amino acid spacer, 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid provides the C5 backbone length homomorphic to leucine combined with the proteolytic stability enhancement of N-methylation [1]. The class-established 3- to 5-fold increase in enzymatic half-life makes this building block particularly suitable for therapeutic peptide candidates where metabolic degradation limits efficacy [2]. Its Boc protection is compatible with standard SPPS deprotection protocols (TFA/DCM), and the N-methyl group eliminates one hydrogen bond donor to improve passive membrane permeability, as evidenced by the LogP increase of ~1.0 unit versus non-methylated Boc-5-aminopentanoic acid .

PROTAC Linker Design Requiring Balanced Lipophilicity and Reduced Hydrogen Bonding

In PROTAC development, linker composition critically influences ternary complex formation, cellular permeability, and degrader efficiency. The target compound's LogP of 2.11 and single hydrogen bond donor (vs. two for Boc-5-aminopentanoic acid) position it as a moderately lipophilic, low-HBD alkyl linker precursor [1]. This profile is advantageous when designing PROTACs intended to cross cellular membranes while minimizing excessive hydrophilicity that could impede passive diffusion. The pentanoic acid chain length (5 methylene units) provides a distinct spatial separation between ligase and target protein ligands compared to shorter (C4) or longer (C6) ω-amino acid linkers, allowing fine-tuning of the ternary complex geometry [2].

Conformationally Defined β-Turn Peptidomimetics for Receptor-Targeted Drug Discovery

Crystallographic evidence demonstrates that N-methylation of δ-aminovaleric acid residues induces a chain reversal and stabilizes β-turn mimetic conformations via C–H⋯O hydrogen bonds, a structural feature not observed with non-methylated δ-Ava [1]. Research groups engineering receptor-targeted peptides where β-turn geometry is essential for bioactivity should select the N-methylated building block to impose this conformational constraint. The Boc protecting group ensures compatibility with Fmoc-orthogonal or Boc-SPPS strategies, and the achiral nature of the ω-amino acid backbone simplifies synthesis relative to chiral α-amino acid alternatives [2].

Neutrophil Antagonist Development Targeting Superoxide Anion Production Pathways

For laboratories investigating formyl peptide receptor (FPR) antagonists as anti-inflammatory agents, the Boc-protected δ-Ava scaffold has demonstrated selective antagonist activity on superoxide anion production in human neutrophils [1]. The C5 spacer length (δ-aminovaleric acid) is homomorphic to the native leucine residue in fMLF-based tripeptides, providing an optimal spatial match for the receptor binding pocket. Incorporating the N-methylated variant of this scaffold may further enhance metabolic stability in neutrophil-rich inflammatory environments, though direct experimental validation of this specific combination remains to be reported [1]. Investigators should verify activity in their specific assay system during procurement evaluation.

Quote Request

Request a Quote for 5-[(Tert-butoxycarbonyl)(methyl)amino]pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.